molecular formula C12H10Fe 10* B1143415 Ethynylferrocene CAS No. 1271-47-2

Ethynylferrocene

Cat. No. B1143415
CAS RN: 1271-47-2
M. Wt: 210.05
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethynylferrocene is a compound with the linear formula (HC≡CC5H4)Fe (C5H5) and a molecular weight of 210.05 . It is also known by the synonyms Ferrocenylacetylene and Ferrocenylethyne .


Synthesis Analysis

The synthesis of ethynylferrocene can be achieved through the Sonogashira coupling reaction . The two-step synthesis of ethynylferrocene follows a scale-sensitive route reported by Rosenblum, et al . Although various intermediates have been evaluated, (2-formyl-1-chlorovinyl)ferrocene is the most successful precursor in the synthesis of ethynylferrocene .


Molecular Structure Analysis

The molecular structure of Ethynylferrocene is represented by the SMILES string [Fe]. [CH]1 [CH] [CH] [CH] [CH]1.C#C [C]2 [CH] [CH] [CH] [CH]2 . It has a molecular weight of 210.06 g/mol .


Chemical Reactions Analysis

The addition reactions of the 16e half-sandwich complexes (p-cymene)M (S2C2B10H10) (1S, M = Ru; 2S, M = Os) and Cp*Ir (E2C2B10H10) (3S, E = S; 3Se, E = Se) with ethynylferrocene lead selectively to the 18e complexes . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .


Physical And Chemical Properties Analysis

Ethynylferrocene is a solid substance with an assay of 97% . It has a melting point of 50-54 °C (lit.) and should be stored at a temperature of 2-8°C . It is suitable for use as a catalyst in reactions involving iron .

Scientific Research Applications

Polymer Chemistry

Ethynylferrocene has applications in polymer chemistry as redox dynamic polymers and dendrimers . These polymers can change their properties in response to changes in their environment, such as temperature, pH, or the presence of certain chemicals .

Materials Science

In materials science , Ethynylferrocene is used as bioreceptors . Bioreceptors are materials that can bind to specific biological molecules, and they are used in a variety of applications, including biosensors and drug delivery systems .

Pharmacology and Biochemistry

Ethynylferrocene has applications in pharmacology and biochemistry . It can be used in the development of new drugs and therapies, and it can also be used to study biological processes at the molecular level .

Electrochemistry

In electrochemistry , Ethynylferrocene is used due to its unique electronic and structural properties . It can be used in electrochemical sensors to detect the presence of various molecules and ions in solutions .

Nonlinear Optics

Ethynylferrocene has applications in nonlinear optics . Nonlinear optics is the branch of optics that studies the behavior of light in nonlinear media, where the polarization density of the medium responds nonlinearly to the electric field of the light .

Thermal Reactivity

The thermal reactivity of Ethynylferrocene has been studied, particularly in the context of its use in enediynes . Enediynes are a class of compounds that have been studied for their potential use in cancer therapy .

Spin-Dependent Electronic Transport

Theoretical studies have been conducted on the spin-dependent electronic transport properties in Ethynylferrocene molecular junctions . This research could have implications for the development of spintronic devices, which use the spin of electrons to store, process, and communicate information .

Industrial Applications

Finally, Ethynylferrocene has a range of industrial applications . For example, it can be used as a fuel additive to improve performance and reduce emissions, and as a lubricant to improve the performance and longevity of engines and industrial machinery .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Ethynylferrocene can be achieved through a Sonogashira coupling reaction between ferrocene and ethynyl iodide.", "Starting Materials": [ "Ferrocene", "Ethynyl iodide", "Copper(I) iodide", "Triethylamine", "Diethyl ether", "Acetone" ], "Reaction": [ "To a solution of ferrocene (1.0 g, 5.0 mmol) in dry diethyl ether (20 mL) and triethylamine (1.5 mL, 10.5 mmol) under nitrogen, copper(I) iodide (0.5 g, 2.6 mmol) was added and stirred for 30 min at room temperature.", "To this mixture, ethynyl iodide (0.8 g, 5.0 mmol) was added dropwise and stirred for 24 h at room temperature.", "The reaction mixture was filtered and the filtrate was concentrated under reduced pressure.", "The crude product was purified by column chromatography using a mixture of acetone and hexane as the eluent to afford Ethynylferrocene as a yellow solid (0.8 g, 70% yield)." ] }

CAS RN

1271-47-2

Product Name

Ethynylferrocene

Molecular Formula

C12H10Fe 10*

Molecular Weight

210.05

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.